N-cyclohexyl-N-(2-ethoxybenzyl)amine
Description
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35g/mol |
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C15H23NO/c1-2-17-15-11-7-6-8-13(15)12-16-14-9-4-3-5-10-14/h6-8,11,14,16H,2-5,9-10,12H2,1H3 |
InChI Key |
QPPRKBWGXLRDFB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CNC2CCCCC2 |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-(2-ethoxybenzyl)amine typically involves the reaction of cyclohexylamine with 2-ethoxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-(2-ethoxybenzyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted amines.
Scientific Research Applications
N-cyclohexyl-N-(2-ethoxybenzyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-(2-ethoxybenzyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the benzyl ring or the cyclohexyl group. Key examples include:
Key Observations :
- Electron-Withdrawing Groups : Halogenation (e.g., iodine in ) may enhance electrophilic reactivity or alter binding affinity in biological systems.
- Aromatic vs. Aliphatic Substituents : Replacement of the ethoxybenzyl group with pyridinylmethyl or benzyl modifies electronic properties and coordination behavior.
Yield Comparison :
- N-(Carboxymethyl)cycloheximide derivatives (structurally distinct but methodologically relevant) achieved yields of 41.4%–76.7% via PyBOP-mediated coupling .
Physicochemical Properties
- Lipophilicity : The cyclohexyl group enhances hydrophobicity compared to smaller aliphatic chains (e.g., N-(2-ethoxybenzyl)ethanamine ).
- Boiling Points : Predicted boiling points for tetrazole derivatives exceed 420°C , whereas simpler amines (e.g., N-benzylcyclohexylamine) likely have lower values due to reduced molecular weight.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-cyclohexyl-N-(2-ethoxybenzyl)amine, and what key reaction conditions optimize yield?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-ethoxybenzyl chloride with cyclohexylamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Solvent choice (polar aprotic vs. ethers) and stoichiometric ratios (1:1.2 amine:electrophile) significantly impact purity .
- Validation : Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization using ¹H/¹³C NMR and LC-MS are critical to confirm structural integrity .
Q. How can the crystal structure of this compound inform its reactivity and intermolecular interactions?
- Methodology : Single-crystal X-ray diffraction reveals conformational details. For analogous compounds, cyclohexyl groups adopt chair conformations, while the ethoxybenzyl moiety forms U-shaped geometries. Key interactions include C–H···O hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.6–3.7 Å interplanar distances) between aromatic systems .
- Application : These structural features guide solvent selection (e.g., toluene for π-π interactions) and predict steric effects in substitution reactions .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- ¹H NMR : Distinct signals for cyclohexyl protons (δ 1.2–1.8 ppm, multiplet) and ethoxy groups (δ 1.3–1.4 ppm, triplet; δ 3.4–3.6 ppm, quartet).
- IR Spectroscopy : Stretching vibrations for C–O (1250 cm⁻¹) and N–H (3300–3500 cm⁻¹) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) validate molecular weight (e.g., m/z 261 for C₁₅H₂₃NO) .
Advanced Research Questions
Q. How do electronic and steric effects of the ethoxy group influence the compound’s binding affinity in host-guest or enzyme interactions?
- Methodology : Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding modes. For example, the ethoxy group’s electron-donating effects enhance hydrogen bonding with polar residues (e.g., serine or tyrosine in enzymes), while steric bulk limits access to hydrophobic pockets .
- Data Interpretation : Compare binding energies (ΔG) of derivatives (e.g., methoxy vs. ethoxy) to isolate substituent effects .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values)?
- Methodology :
- Control Experiments : Verify compound purity (>95% by HPLC) and stability (e.g., degradation in DMSO over 72 hours).
- Assay Variability : Test activity under standardized conditions (pH 7.4 buffer, 37°C) and cross-validate with orthogonal assays (e.g., fluorescence polarization vs. SPR) .
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to compare results across cell lines (e.g., HEK293 vs. HeLa) .
Q. Can this compound act as a ligand in transition-metal catalysis, and how does its structure affect catalytic efficiency?
- Methodology : Screen coordination potential via UV-Vis titration with metals (e.g., Pd(II), Cu(I)). For example, bathochromic shifts in Pd complexes indicate ligand-to-metal charge transfer.
- Optimization : Modify the ethoxy group’s position (e.g., para vs. ortho) to adjust electron density and steric hindrance around the metal center. Catalytic turnover numbers (TON) in Suzuki-Miyaura couplings provide quantitative benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
